molecular formula C29H22N2O6 B2418572 ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-58-9

ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B2418572
CAS No.: 392242-58-9
M. Wt: 494.503
InChI Key: LSBQQSYONPLPLN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with 2-picolylamine to form an enaminoester intermediate. This intermediate is then treated with naphthoquinone in the presence of a catalyst such as zinc chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Friedel-Crafts acylation typically requires a Lewis acid catalyst such as aluminum chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while hydrolysis of the ester group would produce the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Biological Activity

Molecular Formula

  • Molecular Formula : C19H15N1O7
  • Molecular Weight : 367.33 g/mol

Structural Representation

The compound features a benzo[g]indole core with a nitrobenzoyloxy substituent, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of benzo[g]indole have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BA549 (Lung)15.0Cell cycle arrest
This compoundHeLa (Cervical)10.0ROS generation

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it possesses activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Research indicates that compounds with similar structures may provide neuroprotective benefits. They may act by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including:

  • Formation of the benzo[g]indole core through cyclization reactions.
  • Introduction of the nitrobenzoyloxy group via acylation techniques.
  • Esterification to form the ethyl ester .

Case Studies

In a notable case study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzo[g]indole derivatives and tested their biological activities, concluding that structural modifications significantly influenced their anticancer efficacy.

Properties

IUPAC Name

ethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-phenylbenzo[g]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O6/c1-3-36-29(33)26-18(2)30(20-11-5-4-6-12-20)27-23-15-8-7-14-22(23)25(17-24(26)27)37-28(32)19-10-9-13-21(16-19)31(34)35/h4-17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBQQSYONPLPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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